molecular formula C19H20O2 B12583320 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol CAS No. 446303-28-2

4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol

Cat. No.: B12583320
CAS No.: 446303-28-2
M. Wt: 280.4 g/mol
InChI Key: WXHQCEHXTHFIQG-UHFFFAOYSA-N
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Description

4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is a chemical compound known for its unique structure and properties This compound features a cyclohexenyl ring substituted with a hydroxyphenyl group and a methylphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol typically involves multiple steps, including cyclization and substitution reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with cyclohexanone under basic conditions to form the cyclohexenyl ring. This intermediate is then subjected to further reactions to introduce the methylphenol group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyclohexenyl ring can be reduced to a cyclohexyl ring.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Cyclohexyl derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals forces, which stabilize its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a cyclohexenyl ring with hydroxyphenyl and methylphenol groups makes it a versatile compound for various applications.

Properties

CAS No.

446303-28-2

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

4-[4-(4-hydroxyphenyl)cyclohexen-1-yl]-2-methylphenol

InChI

InChI=1S/C19H20O2/c1-13-12-17(8-11-19(13)21)16-4-2-14(3-5-16)15-6-9-18(20)10-7-15/h4,6-12,14,20-21H,2-3,5H2,1H3

InChI Key

WXHQCEHXTHFIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CCC(CC2)C3=CC=C(C=C3)O)O

Origin of Product

United States

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